molecular formula C16H30BaO4 B12646377 Barium isooctanoate CAS No. 93843-12-0

Barium isooctanoate

Cat. No.: B12646377
CAS No.: 93843-12-0
M. Wt: 423.7 g/mol
InChI Key: CBWMTXHJHRKXQF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium isooctanoate is an organometallic compound with the chemical formula C16H30BaO4. It is a barium salt of isooctanoic acid, also known as 6-methylheptanoic acid. This compound is notable for its applications in various industrial processes, particularly as a stabilizer and catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium isooctanoate can be synthesized through the reaction of barium hydroxide with isooctanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:

Ba(OH)2+2C8H16O2Ba(C8H15O2)2+2H2O\text{Ba(OH)}_2 + 2 \text{C}_8\text{H}_{16}\text{O}_2 \rightarrow \text{Ba(C}_8\text{H}_{15}\text{O}_2)_2 + 2 \text{H}_2\text{O} Ba(OH)2​+2C8​H16​O2​→Ba(C8​H15​O2​)2​+2H2​O

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of barium hydroxide to a solution of isooctanoic acid, followed by purification steps to remove any unreacted starting materials and by-products. The final product is typically obtained as a solid or a concentrated solution.

Chemical Reactions Analysis

Types of Reactions

Barium isooctanoate undergoes several types of chemical reactions, including:

    Precipitation Reactions: When mixed with sulfate ions, this compound forms an insoluble precipitate of barium sulfate.

    Substitution Reactions: It can participate in substitution reactions where the isooctanoate group is replaced by other ligands.

Common Reagents and Conditions

    Sulfate Ions: Used in precipitation reactions to form barium sulfate.

    Organic Solvents: Such as toluene or xylene, used in the synthesis and purification processes.

Major Products Formed

    Barium Sulfate: Formed during precipitation reactions.

    Substituted Barium Compounds: Formed during substitution reactions.

Scientific Research Applications

Barium isooctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to provide contrast.

    Medicine: Investigated for its potential use in radiographic imaging as a contrast agent.

    Industry: Utilized as a stabilizer in the production of plastics and other polymers.

Mechanism of Action

The mechanism by which barium isooctanoate exerts its effects is primarily through its ability to interact with various molecular targets. In catalytic applications, it facilitates the formation and breaking of chemical bonds by stabilizing transition states. In biological applications, its high atomic number makes it effective in scattering X-rays, providing contrast in imaging techniques.

Comparison with Similar Compounds

Similar Compounds

    Barium Acetate: Another barium salt used in similar applications but with different solubility and reactivity properties.

    Barium Stearate: Used as a lubricant and stabilizer in plastics, similar to barium isooctanoate but with a longer carbon chain.

Uniqueness

This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in stabilizing emulsions and dispersions. Its moderate chain length also provides a balance between solubility and stability, making it versatile for various applications.

Properties

CAS No.

93843-12-0

Molecular Formula

C16H30BaO4

Molecular Weight

423.7 g/mol

IUPAC Name

barium(2+);6-methylheptanoate

InChI

InChI=1S/2C8H16O2.Ba/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

CBWMTXHJHRKXQF-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ba+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.